molecular formula C45H58N10O8S2 B12091477 H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

Cat. No.: B12091477
M. Wt: 931.1 g/mol
InChI Key: PWRIWNRQEPOGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

San 201-456 is a cyclic hexapeptide somatostatin analog. Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors. San 201-456 mimics the biological activity of somatostatin, making it a valuable compound for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

San 201-456 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of San 201-456 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

San 201-456 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

San 201-456 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in regulating endocrine functions and neurotransmission.

    Medicine: Explored for potential therapeutic applications in treating diseases related to somatostatin dysregulation, such as acromegaly and neuroendocrine tumors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

San 201-456 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones and neurotransmitters. The molecular targets include somatostatin receptor subtypes 1-5, which are involved in different signaling pathways that regulate cell proliferation, hormone secretion, and neurotransmission .

Comparison with Similar Compounds

San 201-456 is compared with other somatostatin analogs, such as:

San 201-456 is unique due to its specific cyclic structure and the presence of disulfide bonds, which confer stability and specificity in binding to somatostatin receptors .

Properties

IUPAC Name

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIWNRQEPOGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H58N10O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.